Clindamycin palmitate hydrochloride
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Overview
Description
Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. This compound is used for oral suspension.
Mechanism of Action
- Clindamycin palmitate hydrochloride is a lincosamide antibiotic. Its primary targets include susceptible anaerobic bacteria, gram-positive cocci and bacilli, and some gram-negative bacilli .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .
Cellular Effects
This compound, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections . It works by stopping the growth of bacteria . It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides .
Temporal Effects in Laboratory Settings
In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin . After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly .
Dosage Effects in Animal Models
In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal . Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg .
Metabolic Pathways
Clindamycin undergoes hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP3A5, to form clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin .
Transport and Distribution
Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .
Properties
CAS No. |
25507-04-4 |
---|---|
Molecular Formula |
C34H64Cl2N2O6S |
Molecular Weight |
699.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1 |
InChI Key |
GTNDZRUWKHDICY-KXROMCTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |
25507-04-4 | |
Pictograms |
Irritant |
Related CAS |
35208-55-0 (Parent) |
Synonyms |
7-chloro-7-deoxylincomycin palmitate 7-chlorolincomycin palmitate Cleocin palmitate clindamycin palmitate clindamycin palmitate hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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